molecular formula C12H23NO3 B13351042 tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate

Cat. No.: B13351042
M. Wt: 229.32 g/mol
InChI Key: JZWRCXLLTHEQOW-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, a hydroxy group, and an isopropyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can introduce various functional groups .

Scientific Research Applications

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the isopropyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10+/m0/s1

InChI Key

JZWRCXLLTHEQOW-VHSXEESVSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C1C(CCN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.